molecular formula C4H4N6S2 B7451249 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole

5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole

Cat. No. B7451249
M. Wt: 200.3 g/mol
InChI Key: WVVJPQCZTJQFAW-UHFFFAOYSA-N
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Description

5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole, also known as MTMT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTMT is a heterocyclic compound that contains both thiadiazole and tetrazole rings. The compound has been synthesized using various methods and has shown promising results in scientific research studies.

Mechanism of Action

The mechanism of action of 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole is not fully understood. However, studies have shown that 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole induces apoptosis in cancer cells by activating the caspase pathway. 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. The antimicrobial activity of 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole has been shown to have various biochemical and physiological effects. Studies have shown that 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole induces apoptosis in cancer cells by activating the caspase pathway. 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. The antimicrobial activity of 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.

Advantages and Limitations for Lab Experiments

5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole has several advantages for lab experiments. It is easy to synthesize and has shown promising results in scientific research studies. However, there are also limitations to using 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole in lab experiments. The compound is relatively unstable and requires careful handling. Additionally, the compound may have toxic effects on cells at high concentrations.

Future Directions

There are several future directions for research on 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole. One direction is to study the potential application of 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole as an anticancer agent in combination with other chemotherapeutic agents. Another direction is to study the mechanism of action of 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole in more detail to better understand its effects on cancer cells and bacteria. Additionally, further research is needed to determine the toxicity of 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole in vivo and to study its pharmacokinetics and pharmacodynamics.

Synthesis Methods

5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole can be synthesized using different methods, including the reaction of 3-amino-5-methylthio-1,2,4-thiadiazole with sodium azide in the presence of acetic acid. The reaction yields the desired compound in good yields. Other methods include the reaction of 5-methylthio-1,2,4-thiadiazole-3-carboxylic acid with sodium azide, followed by cyclization to give 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole.

Scientific Research Applications

5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole has been studied for its potential application as an anticancer agent due to its ability to inhibit the growth of cancer cells. Studies have shown that 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole induces apoptosis in cancer cells by activating the caspase pathway. 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole has also been studied for its potential application as an antimicrobial agent. Studies have shown that 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole has potent antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

2-methylsulfanyl-5-(2H-tetrazol-5-yl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6S2/c1-11-4-8-7-3(12-4)2-5-9-10-6-2/h1H3,(H,5,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVJPQCZTJQFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)C2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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